

An In-depth Technical Guide to the Physicochemical Properties of Dodecadienal Isomers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecadienal, a twelve-carbon unsaturated aldehyde, exists in various isomeric forms, primarily differing in the geometry and position of their two double bonds. These isomers, particularly the 2,4-dodecadienal series, are of significant interest across various scientific disciplines. In the food and fragrance industries, they are recognized for their distinct aroma profiles. From a toxicological and pharmaceutical perspective, as products of lipid peroxidation, they are implicated in cellular signaling and stress responses. This guide provides a comprehensive overview of the physicochemical properties of key dodecadienal isomers, details the experimental protocols for their characterization, and explores their involvement in biological pathways.

Physicochemical Properties of Dodecadienal Isomers

The spatial arrangement of the double bonds in dodecadienal isomers significantly influences their physical and chemical characteristics. The following tables summarize the available quantitative data for various isomers. Note that for some isomers, particularly the less common ones, experimental data is limited.



Table 1: Physicochemical Properties of 2,4-Dodecadienal Isomers



Property	(2E,4E)- Dodecadienal	(2E,4Z)- Dodecadienal	(2Z,4E)- Dodecadienal	(2Z,4Z)- Dodecadienal
CAS Number	21662-16-8[1][2]	21662-15-7[3]	Data not available	Data not available
Molecular Formula	C12H20O[1]	C12H20O[3]	C12H20O	C12H20O
Molecular Weight (g/mol)	180.29[1]	180.29[3]	180.29	180.29
Appearance	Oily, pale yellow liquid[1]	Colorless to pale yellow liquid (est.)[3]	Data not available	Data not available
Boiling Point (°C)	130 @ 6.00 mm Hg[1][4]	274-275 @ 760.00 mm Hg (est.)[3]	Data not available	Data not available
Melting Point (°C)	Data not available[4][5]	Data not available[3]	Data not available	Data not available
Specific Gravity / Density	0.983-0.989 @ 25°C[1][6]	Data not available[3]	Data not available	Data not available
Refractive Index	1.470-1.476 @ 20°C[1][6]	Data not available[3]	Data not available	Data not available
Vapor Pressure (mmHg)	0.005 @ 25°C (est.)[2][3]	0.005 @ 25°C (est.)[3]	Data not available	Data not available
Flash Point (°C)	104.44 (TCC)[2] [6]	119.40 (TCC) (est.)[3]	Data not available	Data not available
Solubility	Slightly soluble in water; miscible in oils and alcohol. [1][2]	Soluble in alcohol; 11.33 mg/L in water @ 25°C (est.).[3]	Data not available	Data not available
logP (o/w)	4.438 (est.)[2][3]	4.438 (est.)[3]	Data not available	Data not available



Note: Due to structural similarities, some data for decadienal isomers (C10) are included for comparative reference where dodecadienal (C12) data is unavailable.

Table 2: Physicochemical Properties of 2,4-Decadienal Isomers (for reference)



Property	(2E,4E)- Decadienal	(2E,4Z)- Decadienal	(2Z,4E)- Decadienal	(2Z,4Z)- Decadienal
CAS Number	25152-84-5[7]	25152-83-4[8]	Data not available	65909-91-3[9] [10]
Molecular Formula	C10H16O[7]	C10H16O[8]	C10H16O[11]	C10H16O[10]
Molecular Weight (g/mol)	152.24[7]	152.23[12]	152.23[11]	152.24[10]
Appearance	Pale yellow to yellow liquid[13]	Yellow clear liquid (est.)[14]	Data not available	Colorless to pale yellow liquid (est.)[10]
Boiling Point (°C)	115 @ 1.3 kPa[7]; 279-280 @ 760 mm Hg[13]	244-245 @ 760 mm Hg[8][14]	Data not available	244-245 @ 760 mm Hg (est.)[10]
Density (g/cm³)	0.866-0.876[12] [15]	0.866-0.876[12]	Data not available	0.854 (Predicted) [16]
Refractive Index	1.515[7]	1.512-1.517[12]	Data not available	Data not available
Vapor Pressure (mmHg)	Data not available	0.030 @ 25°C (est.)[8][14]	Data not available	0.030 @ 25°C (est.)[10]
Flash Point (°C)	Data not available	102.22 (TCC)[8] [14]	Data not available	102.30 (TCC) (est.)[10]
Solubility	Insoluble in water; soluble in fixed oils.[15]	Soluble in alcohol; 105.7 mg/L in water @ 25°C (est.).[8]	Data not available	Soluble in alcohol; 105.7 mg/L in water @ 25°C (est.).[10]
logP (o/w)	3.419[7]	3.183 (est.)[8] [14]	Data not available	3.183 (est.)[10]



Experimental Protocols

Accurate determination of physicochemical properties and isomeric purity is paramount. Below are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile compounds like dodecadienal isomers.

- Objective: To separate and identify individual dodecadienal isomers in a mixture.
- Sample Preparation (Derivatization): Due to the reactivity of aldehydes, derivatization is often employed to enhance stability and improve chromatographic separation.[17]
 - Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that forms stable oximes with aldehydes.[17]
 - Procedure: A sample containing dodecadienal isomers is incubated with a PFBHA solution. The reaction can be performed in a sealed vial, and for trace analysis, headspace solid-phase microextraction (SPME) with on-fiber derivatization can be utilized.[17][18]
- Instrumentation:
 - Gas Chromatograph: Equipped with a capillary column suitable for separating nonpolar to moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).[17]
 - Mass Spectrometer: An electron ionization (EI) source is typically used.
- GC Conditions (Typical):
 - Injector: Split/splitless inlet, temperature set to ~250°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program: An initial temperature of ~50°C, held for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of ~300°C.



- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Full scan to obtain mass spectra for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[17]
- Data Analysis: Isomers are identified by their retention times and fragmentation patterns in the mass spectra. The mass spectra of geometric isomers with the same double bond positions can be very similar, but careful analysis may reveal subtle differences.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is particularly useful for the separation of geometric isomers that may be difficult to resolve by GC.

- Objective: To achieve high-resolution separation of (E/Z) isomers of dodecadienal.
- Stationary Phase (Column): The choice of column is critical for isomer separation.
 - Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase. This mode is known for its high structural recognition ability for separating geometrical isomers.
 - Reversed-Phase Chromatography: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Additives to the mobile phase can enhance separation.
 - \circ Specialty Columns: Phenyl or cholesterol-based columns can offer unique selectivity for isomers based on shape and π - π interactions.[19]
- Mobile Phase:
 - Normal-Phase: A mixture of non-polar solvents like hexane and a slightly more polar solvent like isopropanol or ethyl acetate.
 - Reversed-Phase: A mixture of water and an organic modifier like acetonitrile or methanol.



Detection:

UV Detector: Dodecadienals, with their conjugated double bond system, absorb UV light,
 typically in the range of 220-280 nm, allowing for sensitive detection.

Procedure:

- The sample is dissolved in a suitable solvent and injected into the HPLC system.
- An isocratic or gradient elution profile is run to separate the isomers.
- Retention times are compared to those of known standards for identification.

Determination of Boiling Point

The boiling point is a key indicator of a substance's volatility.

- Method: Thiele Tube or Micro Boiling Point Apparatus
 - A small amount of the liquid sample is placed in a fusion tube.
 - A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
 - The apparatus is gently heated in a high-boiling point liquid bath (e.g., mineral oil).
 - As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
 - The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is useful for identification and purity assessment.

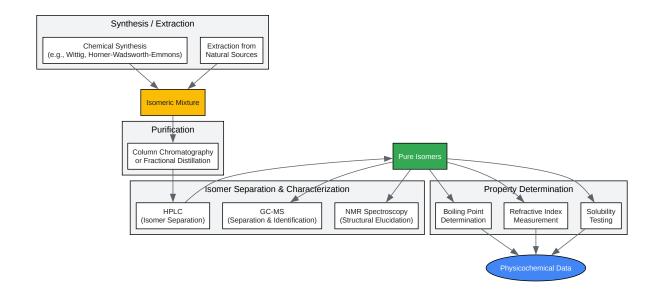
- Instrument: An Abbe refractometer is commonly used.[20]
- Procedure:



- The refractometer is calibrated using a standard of known refractive index.
- A few drops of the liquid sample are placed on the prism.
- The prisms are closed, and the instrument is adjusted until the dividing line between light and dark fields is sharp and centered.
- The refractive index is read from the scale.
- The measurement is temperature-dependent, so the temperature (typically 20°C or 25°C)
 must be controlled and recorded.[6][20]

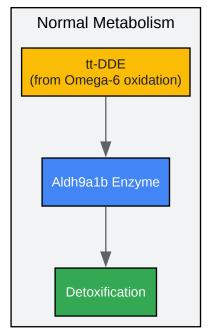
Mandatory Visualizations Experimental Workflow for Dodecadienal Isomer Characterization

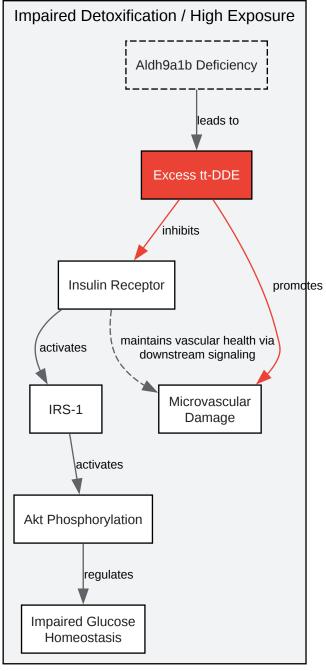






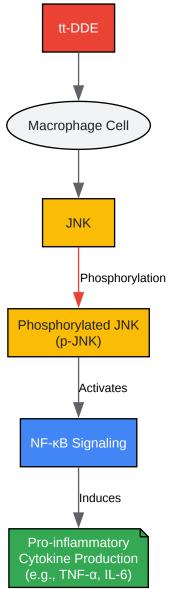
Proposed mechanism of tt-DDE-induced insulin resistance







tt-DDE Induced Inflammatory Signaling Pathway



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Foundational & Exploratory





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